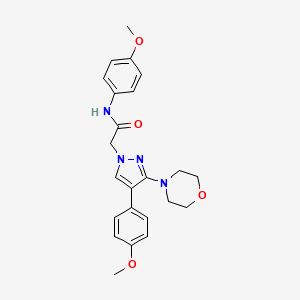
N-(4-methoxyphenyl)-2-(4-(4-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methoxyphenyl)-2-(4-(4-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)acetamide is a useful research compound. Its molecular formula is C23H26N4O4 and its molecular weight is 422.485. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(4-methoxyphenyl)-2-(4-(4-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)acetamide is a complex organic compound with significant potential in medicinal chemistry, particularly due to its unique structural features and biological activities. This article explores the compound's biological activity, including its mechanisms, therapeutic applications, and relevant case studies.
Structural Overview
The molecular structure of this compound consists of:
- Pyrazole Ring : A five-membered ring that contributes to the compound's biological properties.
- Morpholino Group : Enhances solubility and biological activity.
- Para-Methoxyphenyl Groups : These substituents influence the compound's lipophilicity and reactivity.
The molecular formula is C20H24N4O3, indicating a complex arrangement that may enhance its interaction with biological targets .
Antiproliferative Effects
Research indicates that pyrazole derivatives, including this compound, exhibit antiproliferative effects against various cancer cell lines. The mechanism of action may involve:
- Inhibition of Cell Proliferation : The compound may disrupt cell cycle progression, leading to apoptosis in cancer cells.
- Targeting Specific Pathways : It likely modulates signaling pathways related to growth and survival, such as the PI3K/Akt pathway .
Antimicrobial Properties
In vitro studies have demonstrated the antimicrobial activity of similar pyrazole derivatives. For instance:
- Minimum Inhibitory Concentration (MIC) : Some derivatives showed MIC values as low as 0.22 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis .
- Biofilm Inhibition : The ability to inhibit biofilm formation suggests potential applications in treating biofilm-associated infections.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer progression or microbial metabolism.
- Receptor Modulation : It could interact with cellular receptors, altering downstream signaling pathways that affect cell survival and proliferation.
- DNA/RNA Interaction : Potential interactions with nucleic acids may influence gene expression and protein synthesis .
Study 1: Anticancer Activity
A study evaluated the anticancer potential of various pyrazole derivatives, including this compound. Results indicated significant cytotoxicity against several cancer cell lines, with a notable IC50 value that supports its development as a therapeutic agent .
Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of pyrazole derivatives. The findings highlighted that compounds structurally similar to this compound exhibited strong antibacterial activity, particularly against Gram-positive bacteria. This study emphasized the importance of structural modifications in enhancing antimicrobial efficacy .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(4-chlorophenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide | Chlorophenyl instead of methoxy groups | Different reactivity and potential therapeutic applications |
| N-(4-methoxyphenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide | Lacks one methoxy group | Changes in electronic properties affecting activity |
| N-(4-chlorophenyl)-N’-(4-methoxyphenyl)urea | Contains a urea moiety | Different functional group impacts biological activity |
Propiedades
IUPAC Name |
N-(4-methoxyphenyl)-2-[4-(4-methoxyphenyl)-3-morpholin-4-ylpyrazol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O4/c1-29-19-7-3-17(4-8-19)21-15-27(25-23(21)26-11-13-31-14-12-26)16-22(28)24-18-5-9-20(30-2)10-6-18/h3-10,15H,11-14,16H2,1-2H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STYLQTVWXWAHFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN(N=C2N3CCOCC3)CC(=O)NC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













